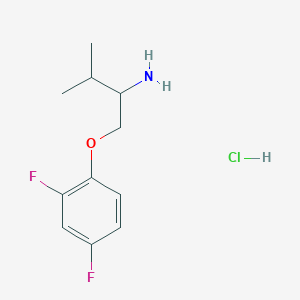

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

Description

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a branched aliphatic amine hydrochloride featuring a 2,4-difluorophenoxy substituent. The compound’s molecular formula is C₁₁H₁₄ClF₂NO, with a molecular weight of 265.69 g/mol (estimated based on structural analogs).

Properties

IUPAC Name |

1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWXOESYGRWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

A common route starts with a 2,4-difluorophenol derivative reacting with an appropriate halogenated or tosylated 3-methylbutan-2-ol or its derivative. The phenol acts as a nucleophile displacing the leaving group under basic conditions, forming the 1-(2,4-difluorophenoxy)-3-methylbutan-2-ol intermediate. This intermediate is then converted to the corresponding amine.

- Reagents: 2,4-difluorophenol, 3-methylbutan-2-ol derivative (e.g., tosylate or halide), base (e.g., potassium carbonate).

- Conditions: Polar aprotic solvents such as DMF or DMSO, temperatures ranging from 50 to 100°C.

- Yield: Typically moderate to good (60-85%).

Reductive Amination or Direct Amination

The hydroxyl group on the intermediate can be converted to an amine via:

- Reductive amination: Reacting the ketone or aldehyde form of the intermediate with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogenation catalysts.

- Direct substitution: Using amination reagents such as lithium aluminum hydride (LiAlH4) or by displacement of a leaving group with ammonia or amines.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or ether to improve stability and crystallinity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| SNAr reaction | 2,4-Difluorophenol, 3-methylbutan-2-ol tosylate, K2CO3, DMF, 80°C, 12h | 70-85 | Efficient nucleophilic substitution |

| Conversion to ketone/aldehyde | Oxidation with PCC or Swern oxidation | 75-80 | Prepares for reductive amination |

| Reductive amination | Ammonia, NaBH3CN, MeOH, room temperature, 6h | 65-75 | Mild conditions, good selectivity |

| Direct amination | LiAlH4, THF, 0°C to RT, 4h | 60-70 | More reactive, requires careful handling |

| Hydrochloride salt formation | HCl in ethanol, RT, 2h | >95 | High purity crystalline salt obtained |

Research Findings and Optimization

- Base choice: Potassium carbonate is preferred for SNAr due to mildness and good yields.

- Solvent effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.

- Temperature: Elevated temperatures (80-100°C) improve substitution efficiency but require monitoring to avoid decomposition.

- Reductive amination: Sodium cyanoborohydride offers selective reduction with minimal side reactions compared to stronger hydrides.

- Purification: Silica gel flash chromatography is commonly used after each step to ensure product purity.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic aromatic proton shifts and fluorine coupling constants confirm substitution pattern.

- Mass Spectrometry: Molecular ion peak consistent with C11H16ClF2NO.

- Melting Point: Consistent with hydrochloride salt formation, indicating purity.

- Elemental Analysis: Matches theoretical composition for C, H, N, F, and Cl.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr + Reductive Amination | 2,4-Difluorophenol, tosylate, NaBH3CN | DMF, 80°C, RT, MeOH | High selectivity, mild conditions | Multiple steps, moderate yield |

| SNAr + Direct Amination | 2,4-Difluorophenol, tosylate, LiAlH4 | DMF, 80°C, THF, 0°C | Fewer steps, direct conversion | Requires careful handling, lower selectivity |

| Hydrochloride salt formation | HCl in ethanol | RT, 2h | High purity, stable product | Additional step |

Chemical Reactions Analysis

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluorophenoxy group is believed to play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s effects at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 1-(2,4-difluorophenoxy)-3-methylbutan-2-amine hydrochloride but differ in substitution patterns, backbone branching, or functional groups.

Table 1: Structural and Physicochemical Comparisons

Analysis of Structural Modifications and Implications

Phenoxy vs. Phenyl Linkage

- Target Compound: The 2,4-difluorophenoxy group introduces an ether linkage, increasing polarity compared to direct phenyl attachment (e.g., 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine HCl). This may enhance aqueous solubility but reduce membrane permeability .

- Compounds: Pamapimod and R1487 retain the 2,4-difluorophenoxy group but embed it in a pyridopyrimidinone scaffold, drastically altering pharmacokinetics (e.g., higher molecular weight, hydrogen-bonding capacity) .

Fluorination Patterns

- Geminal Difluorination (): 2,2-Difluoro-2-phenoxyethan-1-amine HCl’s geminal fluorine atoms create steric and electronic effects distinct from the target compound’s 2,4-substitution. This could reduce ring π-stacking interactions in biological targets .

- Dual Fluorophenyl Groups (): The compound with dual fluorophenyl groups exhibits higher lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the target’s single phenoxy group .

Backbone Branching

- In contrast, simpler backbones (e.g., ethane in ) may confer faster clearance .

Biological Activity

Overview

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a compound of significant interest in biological and pharmaceutical research. Its structure features a difluorophenoxy group attached to a methylbutan-2-amine backbone, which contributes to its unique biological properties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClF2NO |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | 1-(2,4-difluorophenoxy)-3-methylbutan-2-amine; hydrochloride |

| CAS Number | 1864059-80-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorophenoxy group enhances the compound's binding affinity and selectivity towards various receptors and enzymes, which is critical for its pharmacological effects.

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Modulation : It has been shown to modulate the activity of enzymes related to neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties against neurodegenerative diseases by stabilizing microtubules and preventing neuronal cell death.

- Antidepressant Activity : Preliminary data indicate that this compound may have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : It has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

Research published in Frontiers in Pharmacology demonstrated that compounds similar to this compound can stabilize microtubules and enhance cognitive function in Alzheimer's disease models. The study highlighted the importance of the difluorophenoxy group in enhancing binding affinity to tau proteins involved in neurodegeneration .

Case Study 2: Antidepressant-Like Effects

A study conducted on mice evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in locomotor activity and mood enhancement .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride | Moderate | Antidepressant |

| 1-(3,4-Dichlorophenoxy)-3-methylbutan-2-amine hydrochloride | Low | Limited neuroprotective effects |

| 1-(3,4-Dimethoxyphenoxy)-3-methylbutan-2-amine hydrochloride | High | Strong anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride?

- Methodology : Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). This minimizes trial-and-error approaches by identifying critical parameters and interactions. For example, fractional factorial designs can reduce the number of experiments while preserving data robustness . Reference similar syntheses, such as imine reductions in , to inform variable selection.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F) with high-resolution mass spectrometry (HRMS) for structural elucidation. X-ray crystallography, as applied in for amine derivatives, provides definitive stereochemical data. Purity can be validated via HPLC with UV/Vis or charged aerosol detection, ensuring >95% purity thresholds common in research-grade compounds .

Q. How should reaction conditions be tailored to minimize byproducts during amine hydrochloride formation?

- Methodology : Optimize pH and stoichiometry during salt formation. For instance, highlights the use of hydrochloric acid in dioxane to achieve quantitative conversion. Monitor reaction progress via in-situ FTIR or TLC to detect intermediates like imines or unreacted precursors.

Advanced Research Questions

Q. What computational approaches resolve contradictions in spectroscopic data during structural analysis?

- Methodology : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies (e.g., unexpected H-NMR splitting) may arise from conformational flexibility or hydrogen bonding, as seen in ’s NMR data for methylamino derivatives. Molecular dynamics simulations can model solvent effects on spectral outcomes .

Q. How can quantum chemical calculations improve understanding of the compound’s reaction pathways?

- Methodology : Use reaction path search algorithms (e.g., artificial force-induced reaction method) to map energy profiles for key steps like fluorophenoxy substitution or amine cyclization. ’s ICReDD framework integrates computational predictions with experimental validation, enabling mechanistic insights and catalyst design .

Q. What methodologies assess environmental persistence and ecotoxicity of this compound?

- Methodology : Conduct OECD guideline-compliant tests:

- Aquatic toxicity : Daphnia magna acute immobilization assays (EC).

- Biodegradation : Modified Sturm test to measure CO evolution under aerobic conditions.

- Bioaccumulation : Estimate log via shake-flask or HPLC methods. Safety protocols in and provide handling guidelines for hazardous intermediates .

Data Interpretation & Optimization

Q. How do researchers statistically validate synthetic yield improvements?

- Methodology : Apply response surface methodology (RSM) to model non-linear relationships between variables. For example, central composite designs can identify maxima in yield-temperature-solvent interactions. Statistical significance (p < 0.05) and ANOVA validate model adequacy, as demonstrated in ’s optimization workflows .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

- Methodology : Control supersaturation via anti-solvent addition rates and temperature gradients. Use process analytical technology (PAT) like focused beam reflectance measurement (FBRM) to monitor particle size distribution. ’s isolation of methylamino derivatives via reduced-pressure crystallization exemplifies reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.